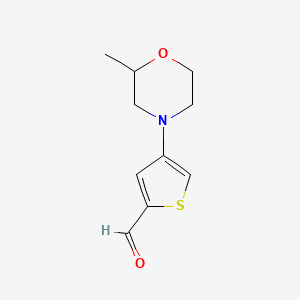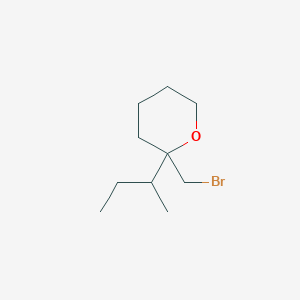![molecular formula C9H6O2S2 B13181555 [2,3'-Bithiophene]-2'-carboxylic acid](/img/structure/B13181555.png)
[2,3'-Bithiophene]-2'-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,3’-Bithiophene]-2’-carboxylic acid is an organic compound belonging to the class of bithiophenes, which are composed of two thiophene rings connected by a single bond Thiophenes are five-membered aromatic rings containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bithiophene]-2’-carboxylic acid typically involves the cross-coupling of 2-halo thiophenes. One common method is the reaction of bromosuccinimide with esters of 3-substituted 2,2’-bithiophene-5-carboxylic acids to obtain their 5’-bromo derivatives. These derivatives are then converted to esters of 3,3’‘’-disubstituted 2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene-5,5’‘’-dicarboxylic acids by heating in DMF with catalytic amounts of Pd(PPh3)4 .
Industrial Production Methods
Industrial production methods for [2,3’-Bithiophene]-2’-carboxylic acid are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
[2,3’-Bithiophene]-2’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
[2,3’-Bithiophene]-2’-carboxylic acid has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers.
Materials Science: It is employed in the synthesis of luminescent materials and metal-organic frameworks.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Mecanismo De Acción
The mechanism of action of [2,3’-Bithiophene]-2’-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to participate in various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules and materials.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bithiophene: This isomer has the connectivity 2,2’ and is commonly used in organic electronics.
3,3’-Bithiophene: Another isomer with the connectivity 3,3’, also used in similar applications.
Uniqueness
[2,3’-Bithiophene]-2’-carboxylic acid is unique due to its specific connectivity and the presence of a carboxylic acid group, which can be further functionalized. This makes it a versatile building block for various applications in organic electronics and materials science.
Propiedades
Fórmula molecular |
C9H6O2S2 |
|---|---|
Peso molecular |
210.3 g/mol |
Nombre IUPAC |
3-thiophen-2-ylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H6O2S2/c10-9(11)8-6(3-5-13-8)7-2-1-4-12-7/h1-5H,(H,10,11) |
Clave InChI |
VMOIBPNEDPNLPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=C(SC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


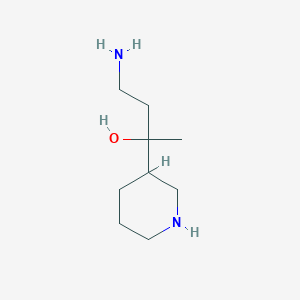
![8-(4-Bromophenyl)-6-azaspiro[3.4]octane](/img/structure/B13181479.png)
![2-[(Azetidin-1-yl)methyl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B13181487.png)
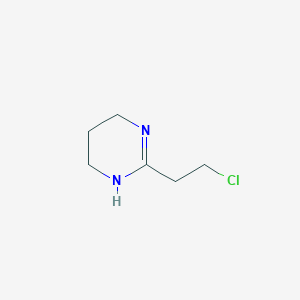

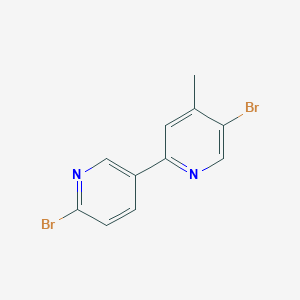
![1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13181501.png)
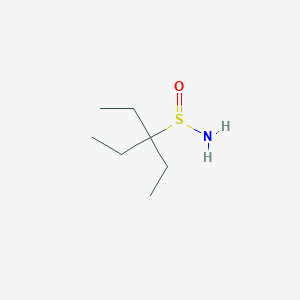


![4-Chloro-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13181536.png)

